
6-Nitro-2-benzothiazolinone
Overview
Description
6-Nitro-2-benzothiazolinone is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a nitro group at the 6th position and a thiazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-benzothiazolinone typically involves the nitration of benzo[d]thiazol-2(3H)-one. One common method involves the reaction of benzo[d]thiazol-2(3H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-benzothiazolinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 6-aminobenzo[d]thiazol-2(3H)-one.
Substitution: Various substituted benzo[d]thiazol-2(3H)-one derivatives.
Oxidation: Sulfoxides or sulfones of benzo[d]thiazol-2(3H)-one.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research has demonstrated that NBTH exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance, studies have shown that metal complexes formed with NBTH display enhanced antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium . The compound's effectiveness is attributed to its ability to interact with microbial cell structures, leading to cell death.
Antimalarial Activity
6-Nitro-2-benzothiazolinone derivatives have been evaluated for their antimalarial properties. In vitro studies on various strains of Plasmodium falciparum revealed that certain derivatives possess potent activity against malaria parasites, indicating their potential as new therapeutic agents . The mechanism of action involves interference with the parasite's lifecycle stages, making them promising candidates for further development.
Applications in Agriculture
Plant Growth Regulators
Research has indicated that NBTH and its derivatives can function as plant growth regulators. They have been synthesized and tested for their ability to influence plant growth positively. For example, studies have shown that specific derivatives enhance root elongation and overall plant vigor, suggesting applications in agriculture as growth-promoting agents .
Analytical Applications
Analytical Reagents
NBTH has been employed as an analytical reagent in various spectrophotometric methods. It has been used for the determination of heavy metals such as cadmium through complex formation, demonstrating its utility in environmental monitoring and analysis . The sensitivity and specificity provided by NBTH-based methods make them valuable tools in analytical chemistry.
Case Studies
Mechanism of Action
The biological activity of 6-Nitro-2-benzothiazolinone is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the thiazole ring can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of a carbonyl group.
6-aminobenzo[d]thiazol-2(3H)-one: Formed by the reduction of 6-Nitro-2-benzothiazolinone.
2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid derivatives: Contains a nitro group and a heterocyclic ring similar to this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a nitro group and a thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
6-Nitro-2-benzothiazolinone (6-NB) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Overview of this compound
6-NB belongs to the benzothiazole family, which is known for a wide range of biological activities including antimicrobial, antiparasitic, and anticancer properties. The introduction of a nitro group at the 6-position enhances its reactivity and biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that 6-NB exhibits significant antibacterial properties. For instance, it has been tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that 6-NB is particularly effective against Staphylococcus aureus and Enterococcus faecalis, with MIC values reported as low as 8 μg/mL . The compound also shows the ability to inhibit biofilm formation, which is crucial for bacterial virulence.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Enterococcus faecalis | 8 |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Moderate |
Antiparasitic Activity
The antiparasitic potential of 6-NB has been evaluated against protozoan parasites such as Leishmania infantum and Trichomonas vaginalis. Studies indicate that derivatives of 6-NB exhibit low toxicity toward human monocytes while maintaining effective antiparasitic activity. For example, compounds with specific substitutions at the 2-position showed promising results in inhibiting the growth of these parasites .
Case Study: Antiparasitic Efficacy
In a comparative study, various derivatives of benzothiazole were assessed for their antiprotozoal activity. The results indicated that certain structural modifications significantly enhanced the efficacy against Leishmania, with some compounds achieving IC50 values below 10 μM .
Anticancer Properties
The antiproliferative effects of 6-NB have been investigated in several cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia). The compound exhibited notable cytotoxicity with IC50 values ranging from 9 to 41 μM depending on the cell line tested . The presence of hydrophobic moieties in the structure was found to correlate positively with increased cytotoxic activity.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
HeLa | 9 |
L1210 | 15 |
CEM (human T-cells) | 41 |
The mechanisms through which 6-NB exerts its biological effects are multifaceted. It is believed to interfere with critical cellular pathways involved in proliferation and survival. For instance, its ability to disrupt biofilm formation in bacteria suggests a mechanism that targets adhesion properties essential for bacterial colonization . Additionally, the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Properties
IUPAC Name |
6-nitro-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPMSSAFSZYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182800 | |
Record name | 2(3H)-Benzothiazolone, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28620-12-4 | |
Record name | 2(3H)-Benzothiazolone, 6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028620124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzothiazolone, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28620-12-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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